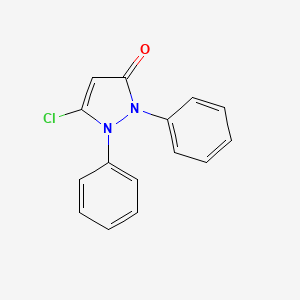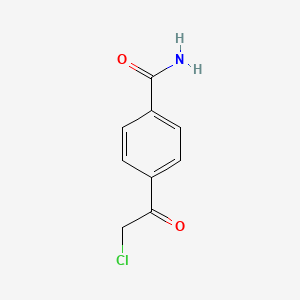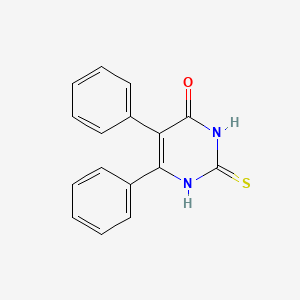
5,6-diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of appropriate aldehydes with thiourea and β-diketones under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can be used for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5,6-diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thioxo group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the phenyl groups.
5,6-diphenyl-2,3-dihydropyrimidin-4(1H)-one: Lacks the thioxo group.
Uniqueness
5,6-diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of both phenyl groups and the thioxo group, which can influence its chemical reactivity and biological activity.
特性
CAS番号 |
105141-23-9 |
|---|---|
分子式 |
C16H12N2OS |
分子量 |
280.3 g/mol |
IUPAC名 |
5,6-diphenyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C16H12N2OS/c19-15-13(11-7-3-1-4-8-11)14(17-16(20)18-15)12-9-5-2-6-10-12/h1-10H,(H2,17,18,19,20) |
InChIキー |
GBBISPPSPUEZAM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(NC(=S)NC2=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(Benzenesulfonyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12926322.png)
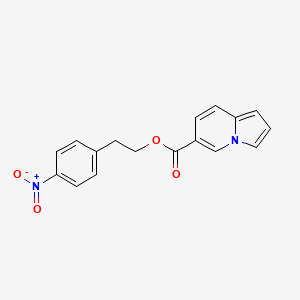

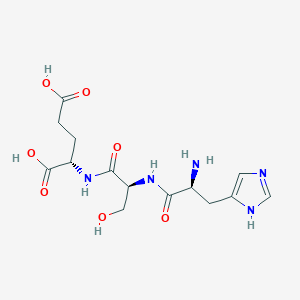
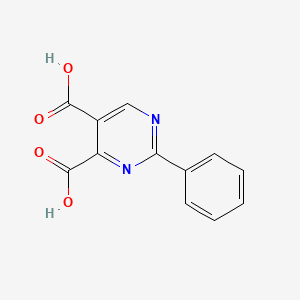
![(8R,9S,13S,14S)-13-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B12926343.png)
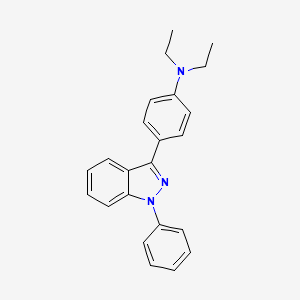

![6,7-Dimethoxy-5-methyl-2-{methyl[(3-nitrophenyl)methyl]amino}quinazolin-4(1H)-one](/img/structure/B12926364.png)
![(2R,3R,4S,5R)-2-[2,6-bis(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12926365.png)
![2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-one](/img/structure/B12926367.png)
![Acetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12926373.png)
